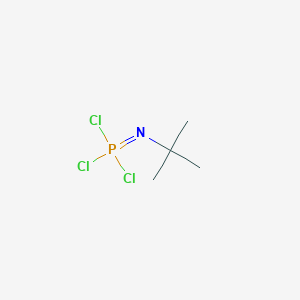
tert-Butylimido-phosphoric trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butylimido-phosphoric trichloride (TBIP-Cl) is a phosphorus-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile reagent that can be used in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-Butylimido-phosphoric trichloride has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. It is a versatile reagent that can be used in the synthesis of various compounds such as imines, enamines, and α-amino phosphonates. It has also been used in the preparation of phosphorus-containing polymers and as a catalyst in various reactions.
Mecanismo De Acción
Tert-Butylimido-phosphoric trichloride is a phosphorus-based compound that reacts with various nucleophiles such as amines and enolates. The reaction proceeds through the formation of an intermediate imido phosphorane, which undergoes hydrolysis to yield the desired product. The mechanism of action of tert-Butylimido-phosphoric trichloride is highly dependent on the nature of the nucleophile and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Tert-Butylimido-phosphoric trichloride has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antitumor agent and has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against HIV-1 and hepatitis B virus. tert-Butylimido-phosphoric trichloride has also been studied for its potential as a cholinesterase inhibitor, which could have implications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butylimido-phosphoric trichloride has several advantages for lab experiments. It is a stable and easily handled reagent that can be stored for long periods without degradation. It is also a versatile reagent that can be used in various reactions. However, tert-Butylimido-phosphoric trichloride has some limitations. It is a highly reactive reagent that requires careful handling to avoid unwanted reactions. It is also a toxic and corrosive compound that requires appropriate safety precautions.
Direcciones Futuras
Tert-Butylimido-phosphoric trichloride has several potential future directions for research. One potential direction is the development of new synthetic methodologies using tert-Butylimido-phosphoric trichloride as a reagent. Another potential direction is the study of the mechanism of action of tert-Butylimido-phosphoric trichloride in various reactions. tert-Butylimido-phosphoric trichloride could also be studied for its potential as a therapeutic agent in various diseases such as cancer and Alzheimer's disease. Additionally, the development of new tert-Butylimido-phosphoric trichloride derivatives could lead to compounds with improved properties and potential applications.
Conclusion
In conclusion, tert-Butylimido-phosphoric trichloride is a versatile reagent that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. tert-Butylimido-phosphoric trichloride has advantages and limitations for lab experiments, and there are several potential future directions for research. Overall, tert-Butylimido-phosphoric trichloride is a promising compound that could have significant implications in various fields.
Métodos De Síntesis
Tert-Butylimido-phosphoric trichloride can be synthesized by reacting tert-butylamine with phosphorus trichloride in the presence of a solvent such as dichloromethane. The reaction proceeds at room temperature and yields tert-Butylimido-phosphoric trichloride as a white solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Propiedades
Número CAS |
18854-80-3 |
|---|---|
Nombre del producto |
tert-Butylimido-phosphoric trichloride |
Fórmula molecular |
C4H9Cl3NP |
Peso molecular |
208.45 g/mol |
Nombre IUPAC |
tert-butylimino(trichloro)-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl3NP/c1-4(2,3)8-9(5,6)7/h1-3H3 |
Clave InChI |
KMRKEUBRWTUMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
SMILES canónico |
CC(C)(C)N=P(Cl)(Cl)Cl |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)










![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)

